molecular formula C10H11NO3 B1204241 Salicylidene-alanine CAS No. 34295-85-7

Salicylidene-alanine

Cat. No.: B1204241
CAS No.: 34295-85-7
M. Wt: 193.2 g/mol
InChI Key: VMCOKZDXQPUYPM-UHFFFAOYSA-N
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Description

Salicylidene-alanine is a tridentate Schiff base ligand formed from the condensation of salicylaldehyde and the amino acid alanine. This compound serves as a versatile precursor for synthesizing metal complexes, particularly with transition metals like copper(II), zinc(II), and manganese(III), which are valuable across multiple research fields . In biochemical research, metal complexes of this compound are explored as enzyme mimics and for their therapeutic potential. Copper(II) complexes derived from similar N-salicylidene-amino acids have demonstrated significant antioxidant and antidiabetic activities in scientific studies . These complexes are also investigated as functional models for pyridoxal (vitamin B6) systems, providing insight into metabolic reactions of amino acids catalyzed by enzymes . In catalysis, researchers have heterogenized a manganese(III) this compound complex using sol-gel methods to create a robust catalyst for the aerobic epoxidation of cyclohexene, showing excellent selectivity and no leaching of the complex . Furthermore, structurally related copper(II) Schiff base complexes are being developed as selective molecular probes for detecting biologically relevant amino acids like homocysteine, highlighting their application in chemical sensing . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

34295-85-7

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

3-[(2-hydroxyphenyl)methylideneamino]propanoic acid

InChI

InChI=1S/C10H11NO3/c12-9-4-2-1-3-8(9)7-11-6-5-10(13)14/h1-4,7,12H,5-6H2,(H,13,14)

InChI Key

VMCOKZDXQPUYPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NCCC(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NCCC(=O)O)O

Synonyms

salicylidene-alanine
salicylidene-beta-alanine

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

Salicylidene-alanine can be synthesized through the condensation reaction between salicylaldehyde and alanine. The resulting compound can form stable metal complexes that are characterized using various techniques such as:

  • Melting Point Analysis : Distinguishes the Schiff base from its precursors.
  • Infrared Spectroscopy (FT-IR) : Identifies characteristic functional groups, including the imine (-C=N-) bond.
  • Ultraviolet-Visible Spectroscopy (UV-Vis) : Analyzes electronic transitions, providing insights into the electronic structure of the complex .

Antimicrobial Properties

Research indicates that this compound and its metal complexes exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

Table 1: Antimicrobial Activity of this compound Complexes

ComplexBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Ni(II) ComplexEscherichia coli18
Cu(II) ComplexStaphylococcus epidermis20

Anticancer Potential

This compound has been investigated for its potential anticancer properties. Studies suggest that its metal complexes can induce apoptosis in cancer cells through mechanisms such as the inhibition of protein tyrosine kinases and modulation of signaling pathways involved in cell growth and survival .

Case Study: Anticancer Mechanisms
A study demonstrated that N-salicylidene-alanine complexes with transition metals (e.g., Ni(II), Cu(II)) showed promising results in inhibiting cancer cell proliferation through various pathways, including mitochondrial uncoupling and interference with the Wnt/β-catenin signaling pathway .

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various transition metals enhances its utility in catalysis and materials science.

Stability Constants

The stability constants of metal complexes formed with this compound have been extensively studied. For instance, the formation constants for Ni(II) and Cu(II) complexes have been determined using spectrophotometric methods, revealing high stability due to strong metal-ligand interactions .

Table 2: Stability Constants of Metal Complexes

Metal IonLog K1 (Mono-complex)Log β2 (Bis-complex)
Ni(II)10.1016.98
Cu(II)9.0515.98
Zn(II)4.8011.70

Computational Studies

Recent advancements in computational chemistry have allowed for the modeling of this compound complexes to predict their structures and behaviors in biological systems. Density Functional Theory (DFT) has been employed to optimize the geometries of these complexes, providing insights into their electronic properties and reactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with N-Methylalanine

N-Methylalanine, a methylated derivative of alanine, replaces the primary amine group with a methyl-substituted secondary amine. Unlike salicylidene-alanine, it lacks the imine bond and aromatic phenolic moiety, rendering it unsuitable for metal coordination. Key differences include:

Property This compound N-Methylalanine
Functional Groups Imine (-CH=N-), phenolic (-OH) Secondary amine (-NHCH₃), carboxylic acid
Coordination Ability Bidentate (N, O) No significant metal coordination
Applications Catalysis, sensors, metallodrugs Biomarker studies, metabolic research
CAS Number Not explicitly listed 3913-67-5

This compound’s Schiff base structure enables chelation of transition metals (e.g., Cu²⁺, Fe³⁺), making it relevant in catalysis and materials science.

Comparison with 3-Sulfinoalanine

3-Sulfinoalanine (3-SULFINOALANINE) is an alanine derivative with a sulfino (-SO₂H) group replacing the β-hydrogen. It serves as an intermediate in cysteine metabolism and has been investigated as an experimental drug (DrugBank ID: DB02153) .

Property This compound 3-Sulfinoalanine
Functional Groups Imine, phenolic -OH Sulfino (-SO₂H), carboxylic acid, amine
Stability pH-sensitive (hydrolysis-prone) Stable under physiological conditions
Biological Role Limited data; potential metallodrug scaffold Cysteine metabolism, redox signaling
Safety Profile Likely requires handling precautions No significant hazards reported

While 3-sulfinoalanine’s sulfino group enhances its role in biochemical pathways, this compound’s utility lies in its metal-binding capacity. Analytical methods for sulfinoalanine (e.g., HPLC-UV ) could be adapted for studying this compound’s stability and degradation.

Comparison with Salicylate Derivatives

Salicylates like salicylic acid and methyl salicylate share the phenolic framework of this compound but lack amino acid linkages. These compounds are widely used in pharmaceuticals and cosmetics .

Property This compound Salicylic Acid
Key Motif Schiff base (imine + phenol) Phenolic acid
Metal Coordination Strong (N, O donors) Weak (monodentate via -OH)
Applications Catalysis, materials Anti-inflammatory, topical agents
Analytical Methods Potential use of HPLC-UV Routine HPLC-UV quantification

This compound’s dual donor system offers superior metal-binding efficiency compared to salicylates, which primarily act as monodentate ligands. This makes it more effective in designing metal-organic frameworks (MOFs) or catalysts.

Q & A

Q. What are the established synthetic protocols for Salicylidene-alanine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound, a Schiff base derived from salicylaldehyde and L-alanine, is typically synthesized via condensation under reflux in ethanol or methanol. Key parameters include stoichiometric ratios (1:1 aldehyde:amine), temperature (60–80°C), and reaction time (4–6 hrs). Purification often involves recrystallization or column chromatography. Optimization requires systematic variation of solvents (e.g., ethanol vs. acetonitrile), catalysts (e.g., acetic acid), and drying agents. Yield and purity should be assessed via melting point, HPLC, or NMR .

Q. Example Protocol :

ParameterCondition
SolventAnhydrous ethanol
Molar Ratio1:1 (aldehyde:amine)
Temperature70°C, reflux
PurificationRecrystallization (hexane)

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Characterization requires a multi-technique approach:
  • FT-IR : Confirm imine (C=N) stretch (~1600–1640 cm⁻¹) and phenolic O–H (~3200 cm⁻¹).
  • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and alanine CH₃ (δ 1.2–1.5 ppm). ¹³C NMR identifies C=N (~150–160 ppm).
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks.
  • HPLC/MS : Assess purity and molecular ion peaks.
    Data interpretation must cross-validate findings across techniques and reference literature spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported biological activity of this compound across different studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from variations in:
  • Sample Purity : Impurities (e.g., unreacted aldehyde) can skew bioassays. Validate purity via HPLC and elemental analysis.
  • Assay Conditions : Differences in microbial strains, cell lines, or incubation times. Standardize protocols using CLSI guidelines.
  • Solubility : Use DMSO/water mixtures with controlled concentrations.
    Statistical meta-analysis of published data and replication under controlled conditions are critical .

Q. What computational modeling approaches are suitable for predicting the coordination behavior of this compound with metal ions, and how should these models be validated experimentally?

  • Methodological Answer :
  • DFT Calculations : Model ligand-metal binding energies and geometry (e.g., M²⁺ vs. M³⁺). Software like Gaussian or ORCA can simulate electronic transitions.
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes).
    Validation requires correlating computational results with experimental
  • Compare predicted vs. observed UV-Vis spectra (e.g., d-d transitions in complexes).
  • Use XAS (X-ray Absorption Spectroscopy) to verify metal-ligand bond distances .

Methodological Guidelines for Data Analysis

Q. How should researchers design experiments to investigate the pH-dependent tautomerism of this compound?

  • Methodological Answer :
  • Variable Control : Systematically vary pH (2–12) using buffer solutions (e.g., phosphate, acetate).
  • Techniques : UV-Vis spectroscopy to track enol-keto tautomer shifts (λmax ~300–400 nm).
  • Data Analysis : Plot absorbance vs. pH to determine pKa. Compare with DFT-predicted tautomer stability .

Handling Data Contradictions

Q. What strategies are recommended for reconciling conflicting crystallographic and spectroscopic data on this compound’s solid-state vs. solution-phase structures?

  • Methodological Answer :
  • Solid-State vs. Solution : X-ray structures may show planar geometry, while NMR suggests dynamic equilibria in solution.
  • Variable Temperature NMR : Detect conformational changes.
  • DFT-MD Simulations : Model solvent effects on structure.
    Report both datasets transparently, emphasizing environmental influences on molecular behavior .

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